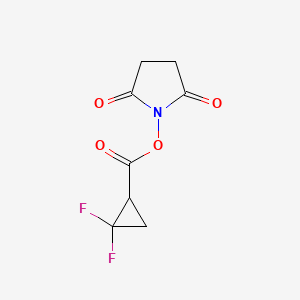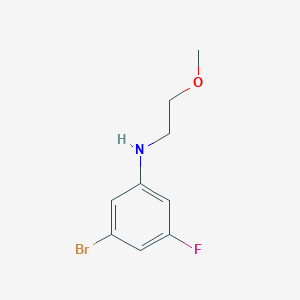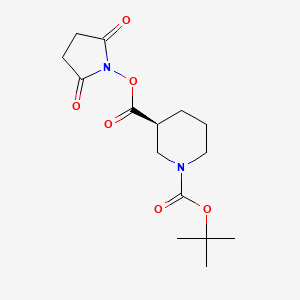![molecular formula C11H12BrN3O3 B8169829 Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169829.png)
Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyethyl group at the 1st position, and a carboxylate ester group at the 3rd position of the pyrazolopyridine ring system. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyrazolopyridine precursor, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The final step involves esterification to introduce the carboxylate group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Bromo-2-methoxypyridine
Uniqueness
Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyrazolopyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 5-bromo-1-(2-methoxyethyl)pyrazolo[3,4-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-17-4-3-15-10-8(5-7(12)6-13-10)9(14-15)11(16)18-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUQZCLJOVDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169749.png)
![Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169751.png)

![Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169765.png)
![Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169775.png)
![(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8169776.png)

![5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8169788.png)
![5-Bromo-N,N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169795.png)
![5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169806.png)
![Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169819.png)
![Methyl 5-bromo-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169822.png)


